Octanoyl coenzyme A lithium salt hydrate (Octanoyl-CoA) is a molecule involved in several biochemical processes. It acts as a carrier molecule for a specific fatty acid group, octanoic acid, which has eight carbon atoms.
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One specific area of research involving Octanoyl-CoA is its role in the modification of a hormone called ghrelin. Ghrelin is known to stimulate appetite and is involved in regulating energy balance. Octanoyl-CoA acts as a donor molecule in the process of attaching octanoic acid to ghrelin, a process known as O-acylation. This modification affects the biological activity of ghrelin.
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Due to its involvement in ghrelin modification and other biochemical processes, Octanoyl-CoA is used in various scientific research applications. These applications include:
Octanoyl-CoA is a derivative of coenzyme A (CoA), a naturally occurring molecule found in all living cells []. CoA plays a crucial role in transferring acyl groups (derived from fatty acids) within cells, and Octanoyl-CoA specifically carries an eight-carbon (octanoyl) group attached to the CoA moiety [].
Octanoyl-CoA serves as a substrate for various enzymes involved in fatty acid metabolism, particularly in studies investigating the activity and regulation of these enzymes. Additionally, it can be used to study protein-protein interactions and protein modifications involving CoA binding sites.
Octanoyl-CoA lithium salt hydrate possesses a complex molecular structure with several key features:
A central thiol (-SH) group within CoA acts as the attachment point for the acyl group [].
An eight-carbon (octanoyl) chain is linked to the thiol group via a thioester bond, making it the acyl group carried by the molecule [].
The CoA moiety also contains adenine, ribose sugar, and phosphate groups, essential for binding to enzymes and facilitating the transfer of the acyl group [].
The presence of a lithium ion (Li+) and water molecules (hydration) depends on the specific salt form, but they don't directly participate in the core function of the molecule.
Octanoyl-CoA is a substrate for various enzymes involved in fatty acid metabolism. Here's an example reaction:
Octanoyl-CoA + Enzyme → (intermediate) → Product (e.g., Malonyl-CoA)
The specific enzyme and product formed depend on the metabolic pathway being studied.
Octanoyl-CoA can be broken down by enzymes like thioesterases, releasing the octanoyl group and CoA.
Octanoyl-CoA functions as a carrier molecule within cells, delivering the octanoyl group to specific enzymes involved in fatty acid metabolism. The thiol group of CoA forms a thioester bond with the octanoyl chain, allowing for its efficient transfer to enzymes. The specific mechanism of action depends on the target enzyme and the metabolic pathway involved.
For instance, Octanoyl-CoA can be used to study enzymes involved in: